molecular formula C18H14N2O3S3 B3006071 (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329079-73-4

(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3006071
CAS No.: 329079-73-4
M. Wt: 402.5
InChI Key: MHSWPSUZIMOHCU-LFIBNONCSA-N
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Description

(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the nitrophenyl and phenylsulfanyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield various nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfanyl group may also play a role in modulating the compound’s biological activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidine-2,4-dione

Uniqueness

What sets (5E)-3-ethyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S3/c1-2-19-17(21)16(26-18(19)24)11-12-10-13(20(22)23)8-9-15(12)25-14-6-4-3-5-7-14/h3-11H,2H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSWPSUZIMOHCU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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